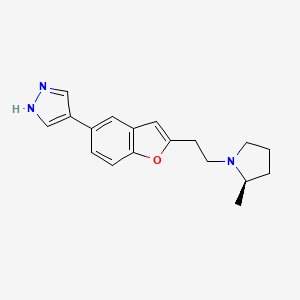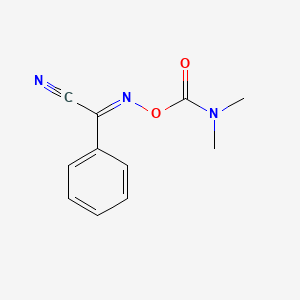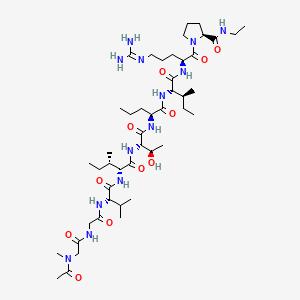
Abt-510
Overview
Description
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein thrombospondin-1. It has been investigated for its potential use in treating various types of cancer, including solid tumors, lymphoma, and melanoma . This compound works by inhibiting angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis .
Preparation Methods
The synthesis of ABT-510 involves several steps, including the preparation of the tripeptide segment Ile-Arg-ProNHEt dihydrochloride salt. This process has undergone significant refinement to improve yield and safety . Initially, Pro-OH was activated with thionyl chloride, but this was replaced with 1’-carbonyldiimidazole (CDI) activation due to its safer reaction conditions and higher yield . The coupling of Boc-Arg(NO2)-OH was also optimized by replacing DCC/HOBt with a more efficient method . The final product is obtained through catalytic hydrogenation and desalting processes .
Chemical Reactions Analysis
ABT-510 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include CDI for activation, DCC/HOBt for coupling, and palladium on carbon for catalytic hydrogenation . The major products formed from these reactions are the desired peptide segments and the final synthetic peptide this compound .
Scientific Research Applications
In cancer research, ABT-510 has shown promise as an anti-angiogenic agent, inhibiting the growth of tumors by blocking the actions of multiple pro-angiogenic growth factors such as vascular endothelial growth factor, basic fibroblast growth factor, hepatocyte growth factor, and interleukin-8 . It has also been investigated for its potential use in treating inflammatory diseases and promoting wound healing .
Mechanism of Action
ABT-510 exerts its effects by mimicking the anti-angiogenic activity of thrombospondin-1. It binds to the CD36 receptor on endothelial cells, inducing caspase-8-mediated apoptosis and inhibiting tubular morphogenesis . By blocking the actions of pro-angiogenic growth factors, this compound effectively reduces angiogenesis and tumor growth .
Comparison with Similar Compounds
ABT-510 is unique in its mechanism of action as a thrombospondin-1 mimetic. Similar compounds include other anti-angiogenic agents such as bevacizumab, sunitinib, and sorafenib . this compound’s ability to specifically target the CD36 receptor and induce apoptosis in endothelial cells sets it apart from these other agents .
Properties
Key on ui mechanism of action |
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. |
|---|---|
CAS No. |
251579-55-2 |
Molecular Formula |
C46H83N13O11 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |
InChI Key |
RIWLPSIAFBLILR-WVNGMBSFSA-N |
SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
251579-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GGVXTXIRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


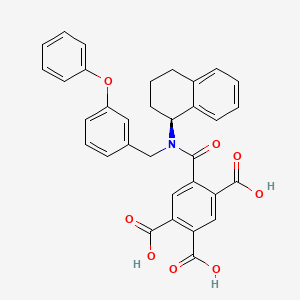
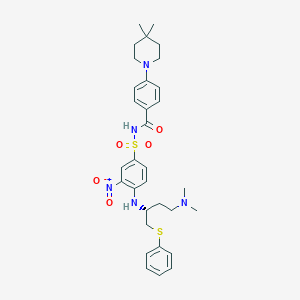
![5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride](/img/structure/B1664229.png)
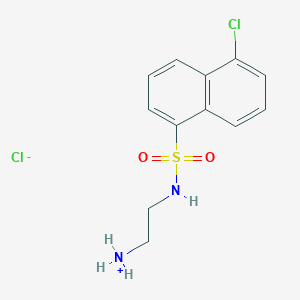
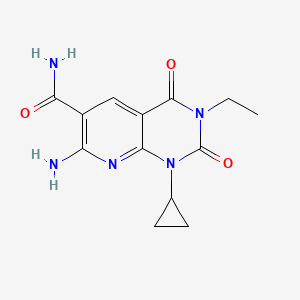
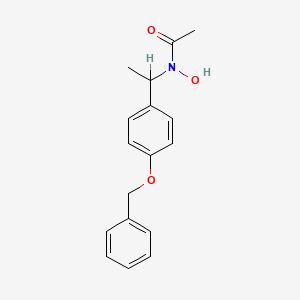
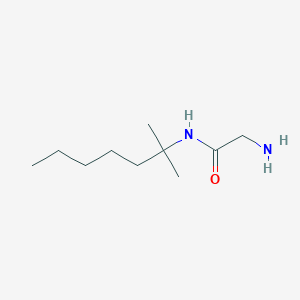
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
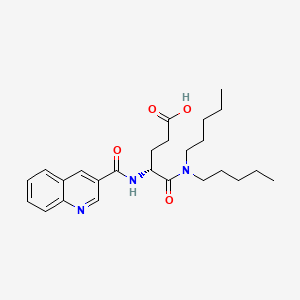
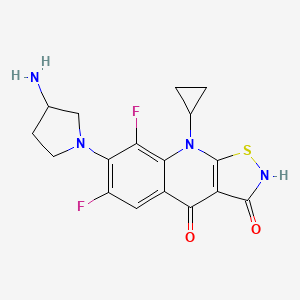
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
